Lipophilicity (LogP) Comparison of Tert-butyl 1,5-diazocane-1-carboxylate Versus Boc-Protected 1,4-Diazepane
The target compound, tert-butyl 1,5-diazocane-1-carboxylate, exhibits a calculated LogP of 1.87, indicating its relative lipophilicity [1]. In contrast, a key structural analog, tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine), has a reported LogP of 0.94 [2]. This difference of 0.93 log units corresponds to a greater than 8-fold difference in predicted partition coefficient between octanol and water, suggesting the 1,5-diazocane scaffold imparts significantly higher hydrophobicity than its 1,4-diazepane counterpart.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.87 |
| Comparator Or Baseline | tert-butyl 1,4-diazepane-1-carboxylate (LogP = 0.94) |
| Quantified Difference | ΔLogP = +0.93 (8.5-fold increase in partition coefficient) |
| Conditions | Calculated property (software predicted, standard method) |
Why This Matters
This difference in LogP is critical for medicinal chemistry and drug design, as it directly influences membrane permeability, oral bioavailability, and potential for crossing the blood-brain barrier, making the 1,5-diazocane derivative a distinct choice for optimizing compound series.
- [1] Chem960: 223797-64-6 (tert-Butyl 1,5-diazocane-1-carboxylate). View Source
- [2] ChemSrc: tert-Butyl 1,4-diazepane-1-carboxylate (CAS 112275-50-0). View Source
